molecular formula C13H14ClN3O3 B2679855 N-(5-chloro-2-methoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1014026-96-0

N-(5-chloro-2-methoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2679855
CAS No.: 1014026-96-0
M. Wt: 295.72
InChI Key: ISOSGFMXSWNIDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group, which can be done by reacting the pyrazole derivative with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or primary amines under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its possible anti-inflammatory, analgesic, and anticancer properties.

    Biological Studies: Used in the investigation of enzyme inhibition and receptor binding studies.

    Chemical Biology: Employed as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-2-(5,7-dichloro-1-oxo-2(1H)-isoquinolinyl)acetamide
  • N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide
  • N-(5-chloro-2-methoxyphenyl)-5-(4-chlorophenyl)-2-furamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O3/c1-17-7-9(13(16-17)20-3)12(18)15-10-6-8(14)4-5-11(10)19-2/h4-7H,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOSGFMXSWNIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.